molecular formula C18H18N4O B2555126 3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2319805-61-1

3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile

Cat. No. B2555126
CAS RN: 2319805-61-1
M. Wt: 306.369
InChI Key: DHHHJAKEVMRFQH-UHFFFAOYSA-N
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Description

3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a chemical compound that is commonly used in scientific research. This compound has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for a family of natural products known as tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on developing stereoselective methods to construct this fundamental structure. While many approaches involve enantioselective synthesis of an acyclic precursor, some innovative methodologies directly control stereochemistry during the formation of the bicyclic scaffold itself or through desymmetrization processes using achiral tropinone derivatives .

Nematicidal Activity

Novel derivatives of 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones have been designed and synthesized. These compounds were derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides through an isocyanide insertion reaction. Researchers evaluated these compounds for their activity against pinewood nematodes (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita) . This research highlights the potential of the 8-azabicyclo[3.2.1]octane scaffold in developing nematicidal agents .

Coordination Chemistry

The nitrogen-rich nature of this compound allows it to coordinate with metal ions. Researchers investigate its coordination chemistry, exploring potential applications in catalysis, materials science, and supramolecular chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Similar compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, have a wide array of biological activities .

Mode of Action

The specific mode of action of “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Compounds with similar structures have been synthesized and evaluated against certain nematodes .

Biochemical Pathways

The biochemical pathways affected by “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to affect various biological activities .

Result of Action

The molecular and cellular effects of “3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[32Similar compounds have been evaluated against certain nematodes .

properties

IUPAC Name

3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-12-13-3-1-4-14(9-13)18(23)22-15-5-6-16(22)11-17(10-15)21-8-2-7-20-21/h1-4,7-9,15-17H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHHJAKEVMRFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC(=C3)C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

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